molecular formula C8H8N2OS B2996828 [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 923213-51-8

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B2996828
CAS No.: 923213-51-8
M. Wt: 180.23
InChI Key: FCSLMYPGDAPEJF-UHFFFAOYSA-N
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Description

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound that features both thiophene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Paal-Knorr synthesis can be employed to form the oxazole ring by reacting 1,4-dicarbonyl compounds with ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be utilized to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl chloride: Contains a chloride group instead of an amine.

    [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl acetate: Features an acetate group in place of the amine.

Uniqueness

The uniqueness of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine lies in its specific combination of thiophene and oxazole rings with a methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSLMYPGDAPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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